4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a tetrahydroquinoxaline derivative characterized by a morpholine-4-sulfonyl-substituted benzoyl group at position 4 of the quinoxaline ring. The morpholine sulfonyl group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability and target interaction compared to simpler analogs . Its molecular formula is C₂₀H₂₀N₃O₅S, with a molecular weight of 414.45 g/mol, distinguishing it from structurally related compounds through its unique substitution pattern .
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18-13-22(17-4-2-1-3-16(17)20-18)19(24)14-5-7-15(8-6-14)28(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVEDKFSQAKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Position and Bioactivity
- The target compound’s 4-(morpholine-4-sulfonyl)benzoyl group at position 4 contrasts with the 7-morpholine sulfonyl substitution in the 3-isopropyl analog (Table 1). Positional differences may alter receptor binding or metabolic stability, as seen in benzimidazole derivatives where substituent placement significantly affects activity .
Solubility and Hydrogen Bonding
- The morpholine sulfonyl group in the target compound provides enhanced solubility compared to the 2-methylfuran-3-carbonyl analog (MW 256.08), which lacks polar sulfonamide moieties . This aligns with studies showing sulfonamides improve aqueous solubility in drug-like molecules .
Halogenation vs. Sulfonylation
- The 2-bromo-4-fluorobenzoyl analog (MW 349.15) exhibits higher lipophilicity due to halogen atoms, suggesting divergent applications (e.g., agrochemicals vs. therapeutics) compared to the target compound’s sulfonamide-based polarity .
Yields for related morpholine sulfonyl derivatives exceed 85%, indicating feasible scalability .
Stability and Storage Analogs like 4-(2-methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one require storage at +4°C, suggesting lower stability than sulfonamide derivatives, which often exhibit robust shelf lives under standard conditions .
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